BENGHE Foundational & Exploratory

Check Availability & Pricing

Structural Analysis of 5-lodo-2'-O-methyluridine:
An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: 5-lodo-2'-O-methyluridine

Cat. No.: B150679

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-lodo-2'-O-methyluridine is a modified pyrimidine nucleoside with significant potential in
antiviral and anticancer research. Its structural modifications—the iodine atom at the 5-position
of the uracil base and the methyl group at the 2'-position of the ribose sugar—confer unique
chemical and biological properties. This technical guide provides a comprehensive overview of
the structural analysis of 5-lodo-2'-O-methyluridine, including its physicochemical properties,
proposed synthesis, and mechanism of action. Due to the limited availability of direct
experimental data for this specific molecule, this guide also incorporates data from closely
related analogs to provide a thorough understanding of its structural characteristics.

Physicochemical Properties

A summary of the known physicochemical properties of 5-lodo-2'-O-methyluridine is
presented in Table 1. This data is crucial for its handling, formulation, and interpretation in
experimental settings.
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Property Value Reference
Molecular Formula C10H13IN20s6

Molecular Weight 384.12 g/mol

CAS Number 34218-84-3

White to off-white powder

Appearance .
(predicted)

Storage Temperature 10°C - 25°C

Spectroscopic and Structural Data

Direct crystallographic and detailed spectroscopic data for 5-lodo-2'-O-methyluridine are not
readily available in the public domain. However, data from analogous compounds can provide
valuable insights into its expected structural features.

NMR Spectroscopy (Predicted)

The expected *H and 3C NMR chemical shifts for 5-lodo-2'-O-methyluridine can be predicted
based on the analysis of similar structures, such as 5-iodouridine and 2'-O-methyluridine. The
presence of the iodine atom is expected to cause a downfield shift of the H6 proton signal,
while the 2'-O-methyl group will introduce a characteristic singlet in the *H NMR spectrum.

Table 2: Predicted *H and 3C NMR Chemical Shifts (in ppm)
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Atom Predicted *H Shift Predicted **C Shift
Uracil Base

H6 ~8.0

Cc2 ~150

C4 ~162

C5 - ~70

C6 ~145

Ribose Sugar

H1' ~5.9

H2' ~4.2

H3' ~4.1

H4' ~4.0

H5', H5" ~3.8, ~3.7
c1' ~90

cz ~80

c3 ~70

c4' ~85

(615} ~61
2'-O-Methyl

OCHs ~3.4 ~58

Mass Spectrometry (Predicted)

The mass spectrum of 5-lodo-2'-O-methyluridine is expected to show a prominent molecular
ion peak [M]+ at m/z 384. Fragmentation would likely involve the cleavage of the glycosidic
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bond, leading to fragments corresponding to the iodinated uracil base and the 2'-O-methylated
ribose sugar.

Infrared Spectroscopy (Predicted)

The IR spectrum of 5-lodo-2'-O-methyluridine is predicted to exhibit characteristic absorption
bands for the N-H, C=0, C-O, and C-I functional groups.

Table 3: Predicted IR Absorption Bands

Functional Group Wavenumber (cm~—?)
N-H stretching 3200-3400

C=0 stretching 1650-1750

C-O stretching 1000-1300

C-I stretching 500-600

Experimental Protocols
Synthesis of 5-lodo-2'-O-methyluridine

A detailed experimental protocol for the synthesis of 5-lodo-2'-O-methyluridine is not explicitly
published. However, a plausible synthetic route can be devised based on established methods
for the synthesis of related compounds, such as the iodination of 2'-O-methyluridine.

Materials:

2'-O-methyluridine

lodine (12)

Silver sulfate (Ag2S0a4) or Sodium nitrite (NaNO2)

Methanol (MeOH)

Acetonitrile (MeCN)
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 Silica gel for column chromatography
o Ethyl acetate

e Hexanes

Procedure:

 Dissolution: Dissolve 2'-O-methyluridine in a suitable solvent such as methanol or
acetonitrile.

 lodination: Add iodine and an activating agent (e.g., silver sulfate or sodium nitrite) to the
solution.

» Reaction: Stir the reaction mixture at room temperature or gentle heating and monitor the
reaction progress by thin-layer chromatography (TLC).

o Work-up: Once the reaction is complete, filter the reaction mixture to remove any solids.
Evaporate the solvent under reduced pressure.

« Purification: Purify the crude product by silica gel column chromatography using a gradient of
ethyl acetate in hexanes to yield pure 5-lodo-2'-O-methyluridine.

o Characterization: Confirm the identity and purity of the final product using NMR
spectroscopy, mass spectrometry, and high-performance liquid chromatography (HPLC).

lodination
(12, Ag2SO4/NaNO2)

Reaction Mixture
(Methanol/Acetonitrile)

Pure
5-lodo-2'-O-methyluridine romatograp 5-lodo-2'-O-methyluridine
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Caption: Proposed workflow for the synthesis of 5-lodo-2'-O-methyluridine.

Mechanism of Action: Antiviral Activity
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The primary antiviral mechanism of 5-halogenated nucleosides involves their intracellular
conversion to the triphosphate form, which then acts as a competitive inhibitor of viral DNA or
RNA polymerases. This leads to the termination of the growing nucleic acid chain and the
inhibition of viral replication.

Signaling Pathway

The proposed antiviral signaling pathway for 5-lodo-2'-O-methyluridine is depicted below.
This pathway is based on the well-established mechanism of action for similar nucleoside
analogs.
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Caption: Proposed antiviral mechanism of 5-lodo-2'-O-methyluridine.
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Conclusion

5-lodo-2'-O-methyluridine represents a promising molecule in the development of new
antiviral and anticancer therapies. While direct and comprehensive structural data remains to
be fully elucidated, analysis of its structural analogs provides a strong foundation for
understanding its chemical behavior and biological activity. The proposed synthetic route and
mechanism of action outlined in this guide offer a framework for future research and
development of this potent nucleoside analog. Further experimental studies are warranted to
fully characterize its structural and biological properties.

¢ To cite this document: BenchChem. [Structural Analysis of 5-lodo-2'-O-methyluridine: An In-
depth Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://lwww.benchchem.com/product/b150679#structural-analysis-of-5-iodo-2-0-
methyluridine]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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